
N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with amines, followed by cyclization with hydrazine hydrate. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involves such a process . These methods could potentially be adapted for the synthesis of N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the compounds in the papers are determined using crystallography, which reveals the space groups and unit cell parameters . These structures are characterized by intermolecular hydrogen bonds and, in some cases, intramolecular interactions, which are crucial for the stability and biological activity of the molecules. The molecular structure analysis of this compound would likely involve similar techniques to determine its crystal structure and bonding interactions.
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the compounds synthesized. However, they do mention the biological activities of these compounds, such as inhibition of cancer cell proliferation . The chemical reactions of this compound with biological targets would be of interest, particularly if the compound exhibits similar antitumor activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their synthesis and structural data. For example, the solubility, melting points, and stability can be related to the crystal structure and intermolecular interactions . The properties of this compound would need to be experimentally determined, but predictions can be made based on the properties of structurally similar compounds.
科学的研究の応用
Degradation of Pharmaceuticals in the Environment One significant application of similar compounds involves the degradation of pharmaceuticals, such as acetaminophen, in environmental settings. Advanced oxidation processes (AOPs) are employed to treat aqueous mediums contaminated with acetaminophen, leading to various degradation products. This research is crucial in understanding how to mitigate the impact of pharmaceuticals on the ecosystem, highlighting the role of AOPs in enhancing degradation efficiency (Qutob et al., 2022).
Antioxidant Activity and Pharmacological Effects Another area of application involves the antioxidant and pharmacological effects of compounds like chlorogenic acid (CGA), which, although not directly N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide, shares the context of chemical investigation for potential therapeutic benefits. CGA exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting the broad potential of similar compounds in drug discovery and the development of therapeutic agents (Naveed et al., 2018).
Organic Light-Emitting Diodes (OLEDs) In the field of materials science, compounds structurally related to this compound, such as BODIPY-based materials, have been explored for their applications in organic light-emitting diodes (OLEDs). These investigations demonstrate the utility of such compounds in developing 'metal-free' infrared emitters, offering insights into the design and synthesis of organic semiconductors for optoelectronic applications (Squeo & Pasini, 2020).
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
Amides, in general, are known to have high boiling points and those with five or fewer carbon atoms are soluble in water . These properties could potentially impact the bioavailability of N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide.
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antibacterial and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
N-(3-aminophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-10-2-1-3-11(8-10)14-12(16)9-15-4-6-17-7-5-15/h1-3,8H,4-7,9,13H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCWZRJPMZWANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)
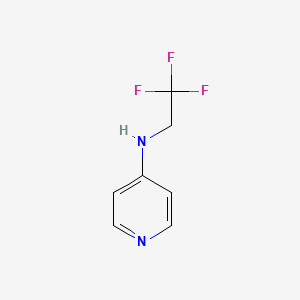
![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)
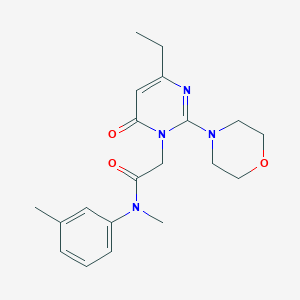
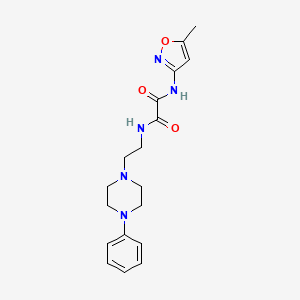
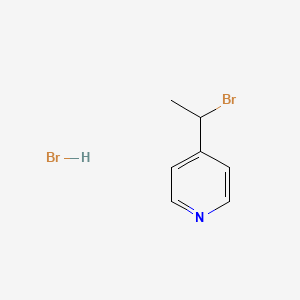

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)
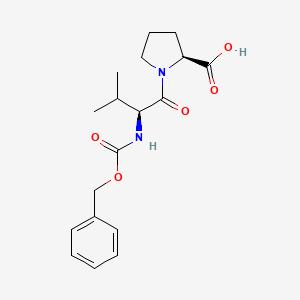
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)


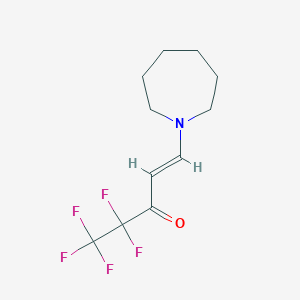
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)